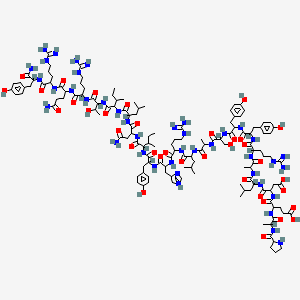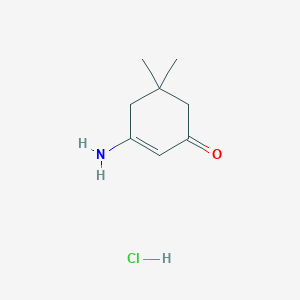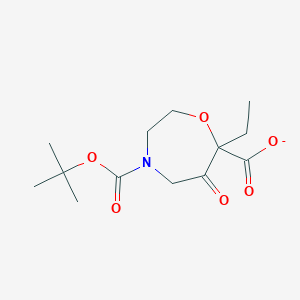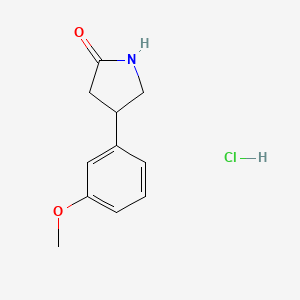
4-(3-Methoxyphenyl)pyrrolidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride is a chiral compound with a pyrrolidinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxyphenylacetic acid.
Cyclization: The 3-methoxyphenylacetic acid undergoes cyclization with an appropriate amine to form the pyrrolidinone ring.
Chiral Resolution: The racemic mixture is then resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-4-(3-Methoxyphenyl)pyrrolidin-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(3-Hydroxyphenyl)pyrrolidin-2-one.
Reduction: Formation of 4-(3-Methoxyphenyl)pyrrolidin-2-ol.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Methoxyphenyl)pyrrolidin-2-one: The non-chiral version of the compound.
4-(3-Hydroxyphenyl)pyrrolidin-2-one: An oxidized derivative.
4-(3-Methoxyphenyl)pyrrolidin-2-ol: A reduced derivative.
Uniqueness
®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or racemic counterparts. The presence of the methoxy group also provides specific chemical reactivity that can be exploited in various synthetic and biological applications.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9;/h2-5,9H,6-7H2,1H3,(H,12,13);1H |
Clave InChI |
YCRZTIFARPPHLV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CC(=O)NC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
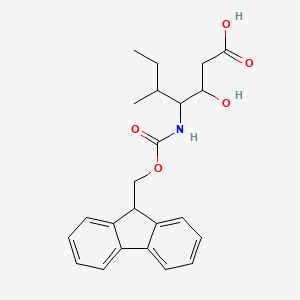
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
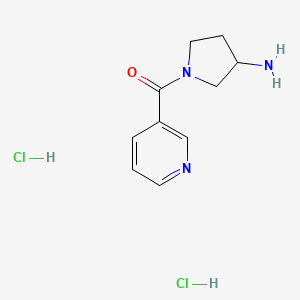
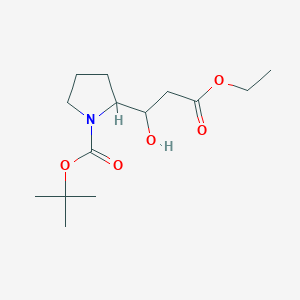
![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
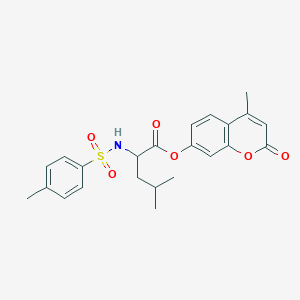
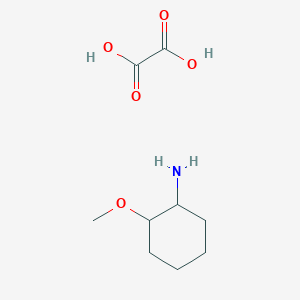
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
